molecular formula C9H8FNO B15072036 (7-Fluoro-1H-indol-3-YL)methanol

(7-Fluoro-1H-indol-3-YL)methanol

Cat. No.: B15072036
M. Wt: 165.16 g/mol
InChI Key: UZGKSQMJUISULT-UHFFFAOYSA-N
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Description

(7-Fluoro-1H-indol-3-yl)methanol is a fluorinated indole derivative characterized by a hydroxylmethyl (-CH2OH) group at the 3-position and a fluorine atom at the 7-position of the indole scaffold. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antimicrobial agents and kinase inhibitors. Its structural features enable interactions with biological targets through hydrogen bonding (via the hydroxyl group) and hydrophobic effects (via the aromatic indole ring and fluorine substituent) .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

(7-fluoro-1H-indol-3-yl)methanol

InChI

InChI=1S/C9H8FNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-4,11-12H,5H2

InChI Key

UZGKSQMJUISULT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-1H-indol-3-YL)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoroindole.

    Hydroxymethylation: The 7-fluoroindole undergoes a hydroxymethylation reaction to introduce the hydroxymethyl group at the 3rd position. This can be achieved using formaldehyde and a suitable base under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: Using catalysts to enhance the reaction rate and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(7-Fluoro-1H-indol-3-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include:

    Oxidation: 7-Fluoro-1H-indole-3-carboxaldehyde or 7-Fluoro-1H-indole-3-carboxylic acid.

    Reduction: Various reduced derivatives depending on the specific conditions used.

    Substitution: Substituted indole derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

(7-Fluoro-1H-indol-3-YL)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Fluoro-1H-indol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxymethyl group can influence its binding affinity and selectivity towards certain receptors or enzymes. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors to modulate their activity.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

Key structural analogs differ in the type and position of substituents on the indole ring. These variations significantly influence physicochemical properties and bioactivity.

Table 1: Comparison of Substituent Effects
Compound Name Substituent Position Substituent Type Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
(7-Fluoro-1H-indol-3-yl)methanol 7-F, 3-CH2OH F, -CH2OH C9H8FNO 165.17 Antimicrobial intermediate
(7-Chloro-3-methyl-1H-indol-2-yl)methanol 7-Cl, 2-CH2OH, 3-CH3 Cl, -CH2OH, CH3 C10H10ClNO 195.65 Kinase inhibitor precursor
(4-Bromo-7-fluoro-1H-indol-3-yl)methanol 4-Br, 7-F, 3-CH2OH Br, F, -CH2OH C9H7BrFNO 244.06 Pharmaceutical intermediate
(7-Methyl-1H-indol-3-yl)methanol 7-CH3, 3-CH2OH CH3, -CH2OH C10H11NO 161.20 Research tool in signal transduction
2-(7-Fluoro-1H-indol-3-yl)acetic acid 7-F, 3-CH2COOH F, -CH2COOH C10H8FNO2 193.17 Plant growth regulator analog

Key Observations:

  • Halogen Substitutions : Fluorine at position 7 (as in the target compound) enhances electronegativity and metabolic stability compared to chlorine or bromine analogs .
  • Functional Group Variations : Replacing -CH2OH with -CH2COOH (Entry 5) introduces acidity, altering solubility and receptor-binding profiles .
Antimicrobial Activity

This compound derivatives, such as polyamine conjugates (e.g., 21d and 21e), demonstrate potent antimicrobial activity against Gram-positive bacteria (MIC: 2–4 µg/mL). The fluorine atom at position 7 enhances membrane permeability, while the hydroxyl group facilitates hydrogen bonding with bacterial targets . In contrast, the 7-chloro analog (Entry 2) shows reduced activity due to steric hindrance from the larger chlorine atom .

Enzyme Inhibition

The 4-bromo-7-fluoro analog (Entry 3) exhibits inhibitory effects on fatty acid amide hydrolase (FAAH), with IC50 values < 1 µM. Bromine’s electron-withdrawing properties likely stabilize enzyme–ligand interactions .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Name LogP Solubility (mg/mL) Stability in MeOH
This compound 1.2 12.5 (H2O) Stable ≥ 30 days
(7-Methyl-1H-indol-3-yl)methanol 1.8 8.2 (H2O) Stable ≥ 45 days
2-(7-Fluoro-1H-indol-3-yl)acetic acid 0.9 25.0 (H2O) Degrades in acidic conditions

Key Trends:

  • Fluorine and hydroxyl groups improve aqueous solubility compared to methyl or bromine substituents.
  • Methanol-based preservation enhances compound stability in long-term storage .

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